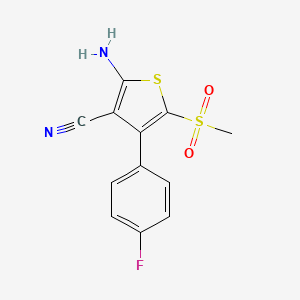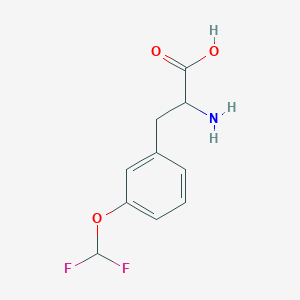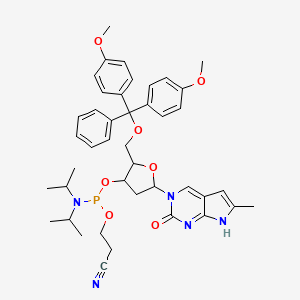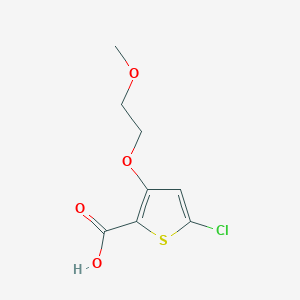![molecular formula C20H29N10O23P5 B12074742 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „[(2R,3S,4R,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate“ ist ein komplexes organisches Molekül. Es zeichnet sich durch seine komplizierte Struktur aus, die mehrere Purinbasen und Phosphatgruppen beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Prozess beginnt in der Regel mit der Herstellung der Purinbasen, gefolgt von der Bildung des Zucker-Phosphat-Rückgrats. Die letzten Schritte beinhalten die sequentielle Addition von Phosphatgruppen unter kontrollierten Bedingungen, um die korrekte Stereochemie zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung ist aufgrund ihrer Komplexität eine Herausforderung. Sie erfordert fortschrittliche Techniken wie Durchfluss-Mikroreaktorsysteme, die eine bessere Kontrolle der Reaktionsbedingungen bieten und die Effizienz des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Purinbasen können unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die an die Purinbasen gebunden sind.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, erfordern jedoch im Allgemeinen eine präzise Kontrolle der Temperatur, des pH-Werts und der Wahl des Lösungsmittels.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Purinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie spielt eine Rolle bei der Untersuchung von Nukleinsäure-Interaktionen und -Funktionen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich antiviraler und krebshemmender Aktivitäten.
Industrie: Sie wird bei der Entwicklung von fortschrittlichen Materialien und biochemischen Assays eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Sie kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Signalwege umfassen Signaltransduktion und Stoffwechselprozesse, die für ihre biologischen Wirkungen entscheidend sind .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Nukleotide und Nukleotid-Analoga, wie Adenosintriphosphat (ATP) und Guanosintriphosphat (GTP).
Einzigartigkeit
Was diese Verbindung von anderen abhebt, ist ihre einzigartige Struktur, die spezifische Wechselwirkungen mit biologischen Molekülen ermöglicht. Ihre mehreren Phosphatgruppen und Purinbasen sorgen für Vielseitigkeit in der Bindung und Reaktivität, was sie zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Anwendungen macht .
Eigenschaften
Molekularformel |
C20H29N10O23P5 |
|---|---|
Molekulargewicht |
932.4 g/mol |
IUPAC-Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35) |
InChI-Schlüssel |
CNMILLPGDWDFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)
